molecular formula C8H11NO4S B102634 2,5-Dimethoxybenzenesulfonamide CAS No. 19116-90-6

2,5-Dimethoxybenzenesulfonamide

Cat. No. B102634
Key on ui cas rn: 19116-90-6
M. Wt: 217.24 g/mol
InChI Key: MMHMYFWOECSGDR-UHFFFAOYSA-N
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Patent
US04743291

Procedure details

To a stirred solution of 15.0 g (0.063 mole) of 2,5-dimethoxybenzenesulfonyl chloride in 150 mL of tetrahydrofuran was added dropwise 80 mL of ammonia (28% aqueous solution). After complete addition the mixture was allowed to stir for 1.75 hours at room temperature. Upon standing the mixture separated into two phases. The organic phase was removed from the aqueous phase and was evaporated under reduced pressure to leave a solid residue. This residue was recrystallized from hot water (125 mL) and ethanol (40 mL) to yield 13.1 g of 2,5-dimethoxyphenylsulfonamide (mp 146.5-148.5).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[S:11](Cl)(=[O:13])=[O:12].[NH3:15]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[S:11]([NH2:15])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)S(=O)(=O)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
N
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1.75 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
CUSTOM
Type
CUSTOM
Details
separated into two phases
CUSTOM
Type
CUSTOM
Details
The organic phase was removed from the aqueous phase
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a solid residue
CUSTOM
Type
CUSTOM
Details
This residue was recrystallized from hot water (125 mL) and ethanol (40 mL)

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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